5-Bromo-2-[3-(tert-butyl)phenoxy]aniline
CAS No.: 946700-22-7
VCID: VC8157414
Molecular Formula: C16H18BrNO
Molecular Weight: 320.22 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-2-[3-(tert-butyl)phenoxy]aniline - 946700-22-7](/images/structure/VC8157414.png)
Description |
5-Bromo-2-[3-(tert-butyl)phenoxy]aniline is a chemical compound that has garnered attention in various scientific contexts due to its unique structure and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and any relevant research findings. Synthesis and Chemical ReactionsWhile specific synthesis details for 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline are not readily available, similar compounds often involve reactions such as nucleophilic aromatic substitution or coupling reactions. For instance, compounds with similar structures might be synthesized using methods involving palladium-catalyzed coupling reactions or other organic synthesis techniques. Biological and Chemical ApplicationsAlthough direct applications of 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline are not well-documented, compounds with similar structures have been explored in various biological contexts. For example, aniline derivatives are often studied for their potential as inhibitors in enzymatic reactions or as building blocks for pharmaceuticals. Data Table: Comparison with Similar Compounds |
---|---|
CAS No. | 946700-22-7 |
Product Name | 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline |
Molecular Formula | C16H18BrNO |
Molecular Weight | 320.22 g/mol |
IUPAC Name | 5-bromo-2-(3-tert-butylphenoxy)aniline |
Standard InChI | InChI=1S/C16H18BrNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |
Standard InChIKey | SLQGONVGERFMQW-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N |
Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N |
PubChem Compound | 26190449 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume